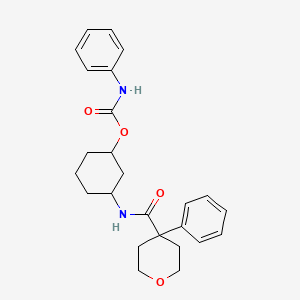
3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can potentially be adapted for the synthesis of the target compound. For instance, the three-component condensation of dimethyl acetonedicarboxylate, aromatic aldehydes, and malononitrile leads to the formation of 4H-pyran derivatives, which are structurally related to the pyran moiety in the target compound . Additionally, the cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids to form 3H-naphtho[2.1-b]pyran-2-carboxamides suggests a potential pathway for introducing the carboxamide group into a pyran ring .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established, showing significant π-stacking interactions and conformational details . These findings could be indicative of the potential molecular interactions and conformations that the target compound might exhibit.
Chemical Reactions Analysis
The papers describe various chemical reactions, including unexpected cyclization reactions and nucleophilic substitutions, which could be relevant to the target compound. For instance, the reaction of cyclohexylamine with different aldehydes leads to different products depending on the substituents, which could inform the reactivity of the cyclohexyl moiety in the target compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, crystallization behavior, and electronic polarization of related compounds could be extrapolated to predict the behavior of the target compound . The importance of the carbamate group for biological activity in certain compounds also suggests that the carbamate moiety in the target compound could play a significant role in its chemical properties and potential biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Researchers have synthesized various complex molecules, including carbamates and pyrazole derivatives, to explore their structure, thermal stability, and potential applications in materials science and catalysis. For example, Fang et al. (2009) discussed the synthesis and structural characterization of ternary metal complexes, emphasizing the importance of such compounds in developing new materials with unique properties (Fang, Li, He, Shao, Pang, & Zhu, 2009).
Catalysis and Chemical Transformations
- Complex carbamates and related structures play a crucial role in catalysis, offering pathways to synthesize novel compounds. For instance, Shul’pin, Attanasio, and Suber (1993) described the use of vanadate-pyrazine-2-carboxylic acid systems for the efficient oxidation of alkanes and arenes, highlighting the versatility of such catalysts in organic synthesis (Shul’pin, Attanasio, & Suber, 1993).
Molecular Docking and Biological Evaluation
- The design and synthesis of compounds with potential biological activity, including anticancer and antimicrobial properties, often involve complex structures similar to 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate. Alam et al. (2016) conducted studies on pyrazole derivatives, evaluating their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines. This research underscores the importance of structural complexity in developing new therapeutic agents (Alam, Wahi, Singh, Sinha, Tandon, Tandon, Grover, & Rahisuddin, 2016).
Environmental and Analytical Applications
- The development of sensors and analytical methods for detecting environmental pollutants and biological markers also benefits from the synthesis of complex carbamates and related compounds. For example, Zamani et al. (2009) explored the creation of a chromium(III) membrane sensor based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, demonstrating the utility of such compounds in environmental monitoring (Zamani, Rajabzadeh, Masrornia, Dejbord, Ganjali, & Seifi, 2009).
Eigenschaften
IUPAC Name |
[3-[(4-phenyloxane-4-carbonyl)amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c28-23(25(14-16-30-17-15-25)19-8-3-1-4-9-19)26-21-12-7-13-22(18-21)31-24(29)27-20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMUMOUTKBGOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)
![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)
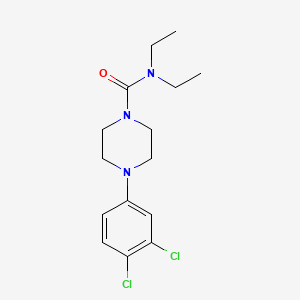
![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)
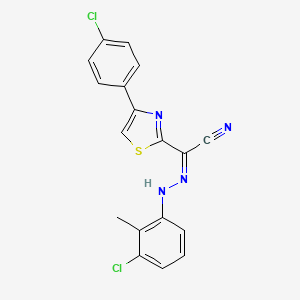
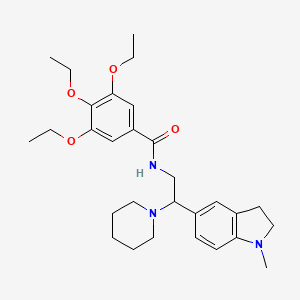
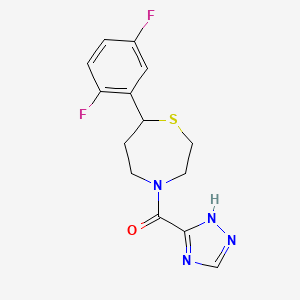
![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)